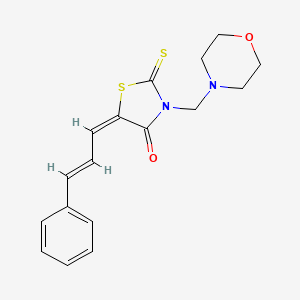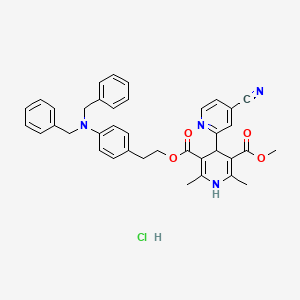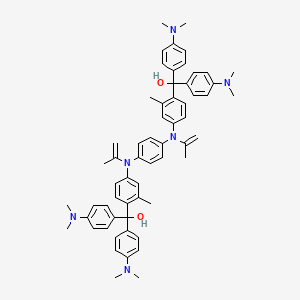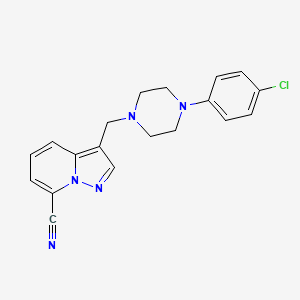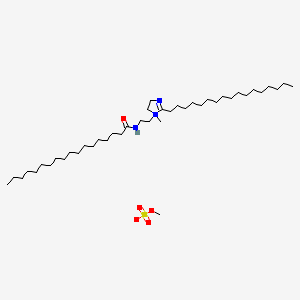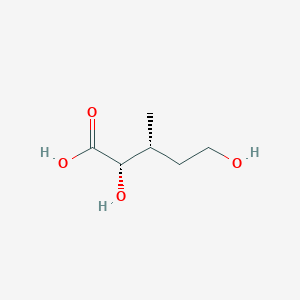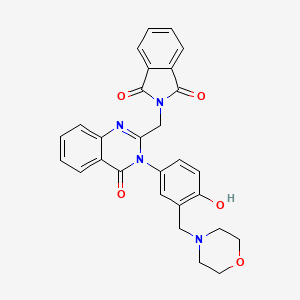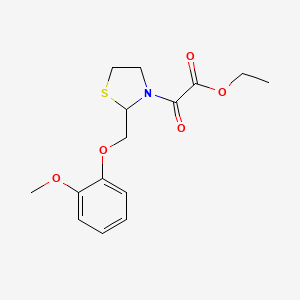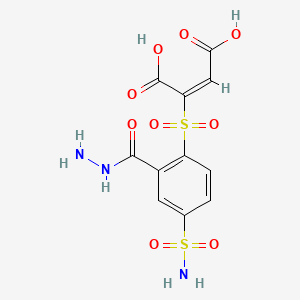
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a butenedioic acid backbone and a sulfonyl hydrazide group attached to an aminophenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) typically involves a multi-step process. One common method starts with the preparation of (E)-2-butenedioic acid, which is then reacted with 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted sulfonyl hydrazides.
科学的研究の応用
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Sulfonyl hydrazides: Compounds with similar sulfonyl hydrazide groups, such as sulfonyl hydrazine derivatives.
Butenedioic acid derivatives: Compounds with similar butenedioic acid backbones, such as maleic acid derivatives.
Uniqueness
(E)-2-Butenedioic acid mono(2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide) is unique due to the combination of its butenedioic acid backbone and sulfonyl hydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
114642-72-7 |
|---|---|
分子式 |
C11H11N3O9S2 |
分子量 |
393.4 g/mol |
IUPAC名 |
(E)-2-[2-(hydrazinecarbonyl)-4-sulfamoylphenyl]sulfonylbut-2-enedioic acid |
InChI |
InChI=1S/C11H11N3O9S2/c12-14-10(17)6-3-5(25(13,22)23)1-2-7(6)24(20,21)8(11(18)19)4-9(15)16/h1-4H,12H2,(H,14,17)(H,15,16)(H,18,19)(H2,13,22,23)/b8-4+ |
InChIキー |
ISICEPYAKYOGKF-XBXARRHUSA-N |
異性体SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)/C(=C/C(=O)O)/C(=O)O |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)NN)S(=O)(=O)C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





